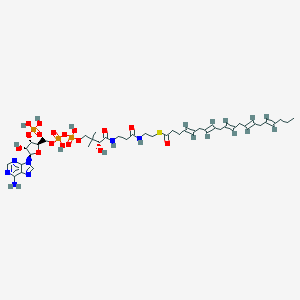

Eicosapentaenoic acid-coenzyme A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eicosapentaenoic acid-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C41H64N7O17P3S and its molecular weight is 1052 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cardiovascular Health

1. Triglyceride Reduction

Eicosapentaenoic acid has been extensively studied for its ability to lower triglyceride levels in the blood. The FDA-approved prescription drug containing EPA (Vascepa) has shown a reduction of triglyceride levels by approximately 33% in patients with very high triglyceride levels . This effect is particularly beneficial for individuals at risk for cardiovascular diseases.

2. Prevention of Cardiovascular Events

Clinical trials, such as the REDUCE-IT trial, demonstrated that high-purity EPA ethyl ester significantly reduces the risk of cardiovascular events (including heart attacks and strokes) in high-risk patients . The trial reported a 25% reduction in composite cardiovascular events among participants treated with EPA compared to those receiving standard care.

Metabolic Disorders

1. Hepatic Steatosis

Research indicates that EPA can ameliorate hepatic steatosis independently of peroxisome proliferator-activated receptor alpha (PPARα) activation. In studies involving mouse models, EPA reduced fatty acid uptake and promoted the hydrolysis of intrahepatic triglycerides without activating PPARα pathways . This suggests potential applications in treating non-alcoholic fatty liver disease (NAFLD).

2. Lipid Metabolism

Eicosapentaenoic acid influences lipid metabolism by acting as a competitive inhibitor of arachidonate metabolism in the cyclooxygenase pathway. This property may help reduce inflammation and improve lipid profiles, making it a candidate for managing dyslipidemia and related conditions .

Therapeutic Applications

1. Anti-inflammatory Effects

EPA-CoA exhibits anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease. Its ability to modulate inflammatory cytokines positions it as a potential therapeutic agent .

2. Cancer Treatment Support

Some studies suggest that EPA may help alleviate chemotherapy-related side effects and improve overall patient outcomes during cancer treatment. Its role in reducing inflammation may contribute to enhanced recovery post-surgery or during chemotherapy .

Industrial Applications

1. Nutritional Supplements

Eicosapentaenoic acid is increasingly used in dietary supplements aimed at improving heart health and reducing inflammation. Companies have developed products like New Harvest™ EPA oil derived from engineered yeast strains, providing a sustainable source of omega-3 fatty acids without relying on fish stocks .

2. Aquaculture

The high-EPA biomass from engineered strains has been utilized to raise sustainably farmed salmon, demonstrating the compound's application in aquaculture and its potential to replace fish-derived products with more sustainable alternatives .

Case Studies

化学反应分析

Formation of Eicosapentaenoic Acid-Coenzyme A

The synthesis of this compound (EPA-CoA) is catalyzed by acyl CoA synthetases (ACLSs) . This process is energy-dependent, requiring ATP and CoA . The reaction occurs in two stages and requires magnesium ions in the first step, leading to the formation of an acyl-AMP intermediate (acyl-adenylate), which then reacts with CoA in the second step to produce acyl-CoA . ATP is consumed, producing AMP and pyrophosphate .EPA+CoA+ATP⟶EPA CoA+AMP+Pyrophosphate

Role of this compound in Metabolism

This compound (EPA-CoA) plays a crucial role in various metabolic pathways:

- Fatty Acid Oxidation: EPA-CoA is a substrate for fatty acid oxidation in the mitochondria and peroxisomes. The resulting products enter the tricarboxylic acid (TCA) cycle .

- Lipid Synthesis: EPA-CoA can participate in the synthesis of triacylglycerols and complex lipids .

- Protein Acylation: EPA-CoA can be used for covalent modification of proteins through myristoylation or palmitoylation, reactions catalyzed by N-acyltransferases .

Regulation of this compound Levels

The concentrations of free CoA and acyl-CoA esters like this compound (EPA-CoA) are tightly controlled within the cell . This regulation occurs through:

- Feedback Inhibition: Acyl-CoA synthetase is subject to feedback inhibition .

- Extracellular Stimuli: Nutrients, hormones, and cellular metabolites influence the levels of CoA and its derivatives .

- Acyl-CoA Binding Proteins: Acyl-CoA binding proteins (ACBPs) bind long-chain CoA esters with high affinity, reducing their effective concentration .

Chemical Reactions Involving this compound

This compound (EPA-CoA) participates in several key chemical reactions:

- *β-Oxidation: * this compound (EPA-CoA) is metabolized through β-oxidation in the mitochondria and peroxisomes . This process breaks down the fatty acid chain into acetyl-CoA molecules, which then enter the TCA cycle .

- Acylation Reactions: this compound (EPA-CoA) is involved in acylation reactions, where the EPA moiety is transferred to other molecules . For example, it can be used to acylate glycerol-3-phosphate in the synthesis of glycerolipids.

- Hydrolysis: this compound (EPA-CoA) can be hydrolyzed by acyl-CoA thioesterases, releasing free EPA and CoA .

Impact of Eicosapentaenoic Acid on Hepatic Steatosis

Eicosapentaenoic acid (EPA) has demonstrated effects on hepatic steatosis . It improves this condition through multiple mechanisms:

- Suppression of Fatty Acid Uptake: EPA decreases the expression of liver fatty acid-binding protein (L-FABP), fatty acid translocase (FAT), and fatty acid transport protein (FATP), thereby reducing fatty acid uptake .

- Inhibition of De Novo Lipogenesis: EPA reduces the expression of acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and glycerol-3-phosphate acyltransferase (GPAT), key enzymes involved in de novo lipogenesis .

- Enhancement of Triglyceride Degradation: EPA facilitates the hydrolysis of intrahepatic triglycerides .

Eicosapentaenoic Acid and Inflammation

Eicosapentaenoic acid (EPA) affects immune and inflammatory responses through the production of eicosanoids . By increasing the EPA content in cell membranes, the production of eicosanoids derived from EPA is favored over those derived from arachidonic acid, generally resulting in less potent inducers of inflammation .

属性

CAS 编号 |

121935-04-4 |

|---|---|

分子式 |

C41H64N7O17P3S |

分子量 |

1052 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate |

InChI |

InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1 |

InChI 键 |

QBCOIRBQTCIPGA-WYQRDQHPSA-N |

SMILES |

CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

手性 SMILES |

CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

同义词 |

coenzyme A, eicosapentaenoic acid- eicosapentaenoic acid-CoA eicosapentaenoic acid-coenzyme A EPA-COA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。